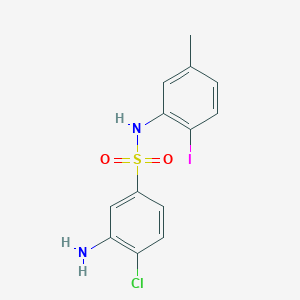

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which share structural similarities with the compound , exhibit a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities make indole derivatives valuable for synthesizing various pharmacologically active molecules .

Material Science Applications

The structural characteristics of imidazo[4,5-b]pyridine derivatives, which can be synthesized from compounds like 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide, are of interest in material science. They have potential applications in organometallic chemistry and as components in the development of new materials due to their ability to engage in proton- and charge-transfer processes .

Antiviral Agent Development

Compounds structurally related to 3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide have been used to create antiviral agents. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses, highlighting the potential of using this compound as a starting point for developing new antiviral medications .

Anti-Cancer Research

The compound’s derivatives have shown promise in cancer research, particularly in the development of kinase inhibitors that can target cancer cells. The ability to inhibit FLT3/aurora kinases is particularly relevant for treatments aimed at acute myeloid leukemia .

Receptor Modulation

Due to the compound’s ability to modulate the functions of receptors or enzymes in living systems, it is an important tool for studying biology and disease treatment. Its derivatives can bind with high affinity to multiple receptors, aiding in the discovery of novel biologically active molecules .

Green Chemistry

The synthesis of imidazo[4,5-b]pyridine derivatives from this compound can be achieved through environmentally friendly methods. This aligns with the principles of green chemistry, which seeks to reduce the environmental impact of chemical synthesis .

Pharmacological Research

The diverse biological activities of indole derivatives, which are structurally related to this compound, make them a rich source of inspiration for pharmacological research. They provide a foundation for the development of new drugs with a variety of therapeutic possibilities .

properties

IUPAC Name |

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClIN2O2S/c1-8-2-5-11(15)13(6-8)17-20(18,19)9-3-4-10(14)12(16)7-9/h2-7,17H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZXYXBXFPMTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-N-(2-iodo-5-methylphenyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2871852.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)

![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)

![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)

![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)